MDL-29951 (CAS: 101861-63-6) is a highly characterized synthetic small molecule utilized primarily as a benchmark agonist for the orphan G-protein-coupled receptor GPR17 and as a potent, site-selective antagonist at the N-methyl-D-aspartate (NMDA) receptor glycine binding site [1]. In procurement contexts, it is selected over purported endogenous ligands due to its validated, reproducible target engagement in neuropharmacological assays, particularly those modeling oligodendrocyte progenitor cell (OPC) differentiation and myelin repair [2]. Its dual pharmacological profile necessitates careful substitution analysis, as its utility relies heavily on its specific binding kinetics and formulation requirements in co-solvent systems.
Generic substitution of MDL-29951 frequently fails in both GPR17 and NMDA receptor workflows due to severe reproducibility and selectivity deficits in alternative compounds. When attempting to activate GPR17, substituting MDL-29951 with purported endogenous ligands—such as UDP-glucose or cysteinyl leukotrienes—often results in complete assay failure, as multiple independent laboratories have been unable to confirm their agonistic activity[1]. For NMDA receptor antagonism, replacing MDL-29951 with older glycine-site antagonists like 7-chlorokynurenic acid results in a significant drop in binding affinity, while broad-spectrum channel blockers compromise the strictly competitive, glycine-reversible mechanism required for precise neuropharmacological mapping [2]. Consequently, MDL-29951 remains a critical benchmark for reproducible GPR17 activation and highly selective NMDA glycine-site inhibition.
In stable cell lines expressing GPR17, putative endogenous ligands such as UDP-glucose and leukotrienes frequently fail to reproduce receptor activation. In contrast, MDL-29951 serves as a highly reliable synthetic agonist, demonstrating robust activation with an EC50 of 0.331 μM in calcium mobilization and cAMP inhibition assays [1].
| Evidence Dimension | GPR17 Activation (EC50) |
| Target Compound Data | 0.331 μM (robust cAMP inhibition) |
| Comparator Or Baseline | UDP-glucose / LTC4 (Failed to promote cAMP inhibition) |
| Quantified Difference | Complete synthetic activation vs. baseline failure |
| Conditions | 1321N1 or CHO cells stably expressing human GPR17 |
Procuring MDL-29951 eliminates the severe reproducibility risks associated with unvalidated endogenous ligands in GPR17 assay development.
When evaluated for NMDA receptor antagonism, MDL-29951 exhibits higher binding affinity at the strychnine-insensitive glycine site compared to established benchmarks. It achieves a Ki of 0.14 μM, outperforming 7-chlorokynurenic acid (Ki = 0.36 μM) by approximately 2.5-fold [1].
| Evidence Dimension | [3H]glycine binding inhibition (Ki) |
| Target Compound Data | 0.14 μM |
| Comparator Or Baseline | 7-chlorokynurenic acid (0.36 μM) |
| Quantified Difference | 2.5-fold higher binding affinity |
| Conditions | In vitro [3H]glycine binding assay in neuronal preparations |
Higher binding affinity allows researchers to use lower concentrations of the antagonist, minimizing potential off-target effects in complex electrophysiological models.
A critical procurement factor for NMDA receptor modulators is site-specific selectivity. MDL-29951 demonstrates an exceptional ~2000-fold selectivity for the glycine binding site over the glutamate recognition site, ensuring that its noncompetitive antagonism is strictly driven by glycine displacement rather than broad-spectrum channel interference [1].
| Evidence Dimension | Binding selectivity (Glycine vs. Glutamate site) |
| Target Compound Data | ~2000-fold selectivity |
| Comparator Or Baseline | Non-selective glutamate modulators (Low/mixed selectivity) |
| Quantified Difference | >2000x preference for the glycine site |
| Conditions | Competitive binding assays against glutamate recognition sites |
This extreme selectivity is mandatory for isolating glycine-dependent NMDA signaling pathways without confounding glutamate-site interactions.
MDL-29951 is sparingly soluble in pure aqueous buffers, which can lead to assay failure if improperly handled. However, it achieves a stable working solubility of 0.5 mg/mL when formulated in a 1:1 mixture of DMSO and PBS (pH 7.2), compared to near-zero solubility in unbuffered water .
| Evidence Dimension | Aqueous formulation solubility |
| Target Compound Data | 0.5 mg/mL |
| Comparator Or Baseline | Pure aqueous buffer (<0.1 mg/mL / precipitation) |
| Quantified Difference | >5-fold improvement in working concentration |
| Conditions | 1:1 DMSO:PBS (pH 7.2) co-solvent system |
Buyers must ensure appropriate co-solvents (DMSO) are procured alongside the compound to maintain solubility and bioavailability in cell-based media.
Due to the irreproducibility of endogenous ligands, MDL-29951 is the required positive control agonist for validating novel GPR17 antagonists in cAMP inhibition and calcium mobilization assays [1].
In multiple sclerosis and remyelination research, MDL-29951 is utilized to selectively activate GPR17 in primary oligodendrocytes, reliably arresting their maturation to study demyelination pathways [2].
Because of its ~2000-fold selectivity over the glutamate recognition site, this compound is procured for brain slice preparations to isolate and inhibit glycine-dependent NMDA signaling without blocking the primary glutamate pore[3].
Irritant